6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate
Description
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chlorine at position 6, a phenyl group at position 4, and a methanesulfonate ester at position 5. This compound is structurally distinct from other coumarin derivatives due to the unique combination of substituents, which may confer specific chemical and pharmacological properties .
Properties
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-23(19,20)22-15-9-14-12(7-13(15)17)11(8-16(18)21-14)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXWOWBFULFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate typically involves the reaction of 6-chloro-4-phenylcoumarin with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The general
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs, highlighting structural variations and their implications for physicochemical properties and biological activity.
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate
- Structural Differences :
- Position 4 : Methyl group (vs. phenyl in the target compound).
- Position 7 : N-[(4-methylphenyl)sulfonyl]-L-valinate (vs. methanesulfonate).
- The sulfonamide-valinate ester introduces hydrogen-bonding capacity and increased stability, contrasting with the methanesulfonate’s role as a leaving group.
Methyl 5-{[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate
- Structural Differences :
- Position 7 : Furan-2-carboxylate linked via an oxymethyl group (vs. methanesulfonate).
- The methyl ester at the furan terminus may confer metabolic liability, as esters are prone to hydrolysis, whereas the methanesulfonate group’s stability could prolong biological activity .
Methyl 7-Chloro-2-ethylsulfanyl-6-fluoro-4-oxo-4H-thiochromene-3-carboxylate
- Structural Differences :
- Core Structure : Thiochromene (sulfur at position 1) vs. chromene (oxygen at position 1).
- Substituents : Ethylsulfanyl at position 2, fluorine at position 5.
- Implications: The thiochromene core increases electron density and may enhance interactions with metal ions or cysteine residues.
Methyl (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Structural Differences :
- Position 7 : Hydroxy group (vs. methanesulfonate).
- Position 4 : Acetate ester (vs. phenyl).
- Implications :
Comparative Data Tables
Table 1: Substituent Effects on Key Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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